![molecular formula C12H11F4NO B15315833 N-[4-(2,2,3,3-tetrafluorocyclobutyl)phenyl]acetamide](/img/structure/B15315833.png)
N-[4-(2,2,3,3-tetrafluorocyclobutyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2,2,3,3-tetrafluorocyclobutyl)phenyl]acetamide is a chemical compound known for its unique properties and diverse applications in scientific research. This compound features a tetrafluorocyclobutyl group attached to a phenyl ring, which is further connected to an acetamide group. Its structure imparts distinct chemical and physical characteristics, making it valuable in various fields such as drug synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,2,3,3-tetrafluorocyclobutyl)phenyl]acetamide typically involves the reaction of 4-(2,2,3,3-tetrafluorocyclobutyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 4-(2,2,3,3-tetrafluorocyclobutyl)aniline and acetic anhydride.
Reaction Conditions: The reaction is conducted in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: The aniline derivative is slowly added to the acetic anhydride solution while maintaining the temperature. The mixture is then stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, industrial processes may incorporate advanced purification methods such as chromatography to achieve high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(2,2,3,3-tetrafluorocyclobutyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[4-(2,2,3,3-tetrafluorocyclobutyl)phenyl]acetamide is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding due to its unique fluorinated structure.
Industry: The compound is employed in the development of advanced materials, including coatings and adhesives, due to its chemical stability and unique properties.
Mécanisme D'action
The mechanism of action of N-[4-(2,2,3,3-tetrafluorocyclobutyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrafluorocyclobutyl group enhances the compound’s binding affinity and selectivity towards these targets. The acetamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, facilitating strong and specific interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide: This compound features a trifluoromethyl group instead of a tetrafluorocyclobutyl group, resulting in different chemical and physical properties.
N4-substituted sulfonamides: These compounds contain sulfonamide moieties and exhibit different biological activities compared to N-[4-(2,2,3,3-tetrafluorocyclobutyl)phenyl]acetamide.
Uniqueness
This compound is unique due to its tetrafluorocyclobutyl group, which imparts distinct chemical stability and reactivity. This structural feature enhances its potential in various applications, making it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C12H11F4NO |
|---|---|
Poids moléculaire |
261.21 g/mol |
Nom IUPAC |
N-[4-(2,2,3,3-tetrafluorocyclobutyl)phenyl]acetamide |
InChI |
InChI=1S/C12H11F4NO/c1-7(18)17-9-4-2-8(3-5-9)10-6-11(13,14)12(10,15)16/h2-5,10H,6H2,1H3,(H,17,18) |
Clé InChI |
CMCASSBLQHGSHY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C2CC(C2(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




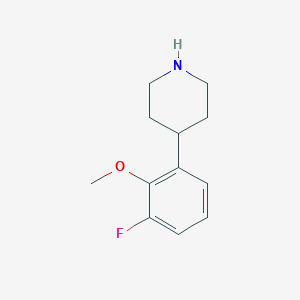
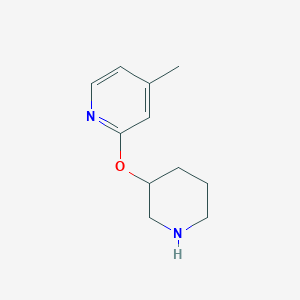
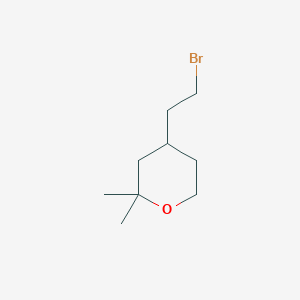
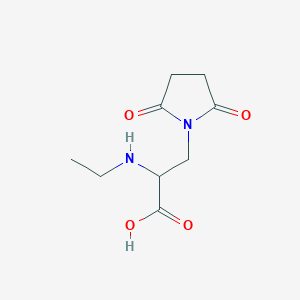

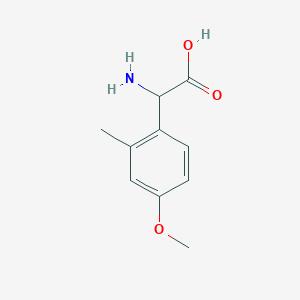
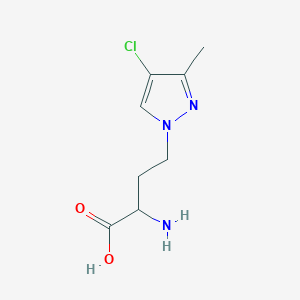

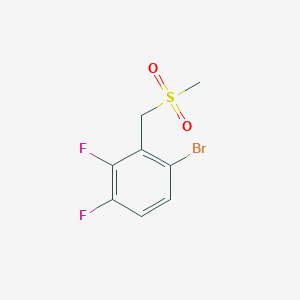
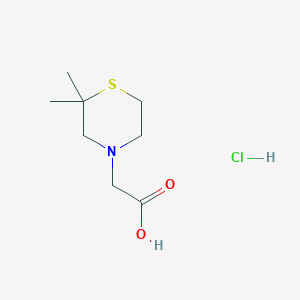
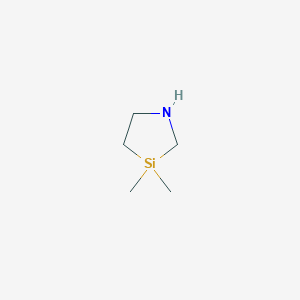
![(3-Ethyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B15315851.png)
